2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related halogenated benzoic acids often involves multistep reactions including nitration, esterification, reduction, diazotization, and hydrolysis. A study by Zhang et al. (2020) on a similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, outlined a practical synthesis approach with a 70% overall yield, showcasing the efficiency of such synthetic strategies which could be adapted for the synthesis of 2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid (Zhang et al., 2020).
Scientific Research Applications
Regioselective Dearomatization : This compound is used in the regioselective dearomatization of phenols and anilines, as detailed in the study "Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation" (Quideau et al., 2005).
Heterocyclic Oriented Synthesis : It serves as a starting material in heterocyclic oriented synthesis (HOS), leading to the creation of various condensed nitrogenous cycles. This application is discussed in the paper "4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds" (Křupková et al., 2013).
Photodecomposition Studies : Ultraviolet irradiation of chlorobenzoic acids, including this compound, leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This is elaborated in "Photodecomposition of chlorobenzoic acids" (Crosby & Leitis, 1969).
Lanthanide Complex Synthesis : The compound is used in synthesizing lanthanide complexes with diverse structures and thermodynamic properties, as outlined in "Crystal structures and thermodynamic properties of lanthanide complexes with 2-chloro-4,5-difluorobenzoate and 1,10-phenanthroline" (Tang et al., 2013).
Antiviral Applications : It is used in antiviral agents for treating HIV infection and boosting the immune response in immune deficiency diseases, as noted in "Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds" (Oruganti et al., 2017).
Biochemical Applications : Quinolin derivatives of this compound are efficient fluorophores widely used in biochemistry and medicine for studying various biological systems, as mentioned in "Synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines" (Aleksanyan & Hambardzumyan, 2013).
Liquid Chromatography Analysis : The method for determining 2-chloro-4,5-difluorobenzoic acid and related impurities by liquid chromatography has shown significant precision, as detailed in "Determination of 2-chloro-4,5-difluorobenzoic acid and related impurities by liquid chromatography" (Elrod et al., 1993).
properties
IUPAC Name |
2-(2-chloro-4-iodoanilino)-3,4-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2INO2/c14-8-5-6(17)1-4-10(8)18-12-7(13(19)20)2-3-9(15)11(12)16/h1-5,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNBGWKQXRQKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435811 | |
Record name | 2-(2-chloro-4-iodophenylamino)-3,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid | |
CAS RN |
303175-44-2 | |
Record name | Zapnometinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303175442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-chloro-4-iodophenylamino)-3,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid CC-5852.0 2,3,4-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Zapnometinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZD8LK83V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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